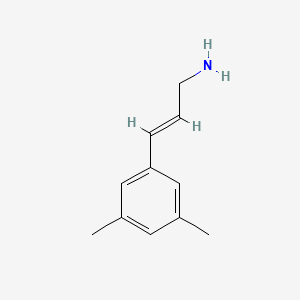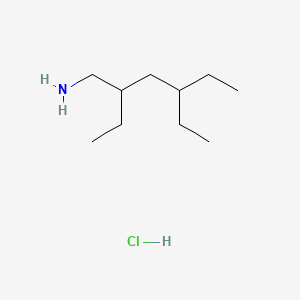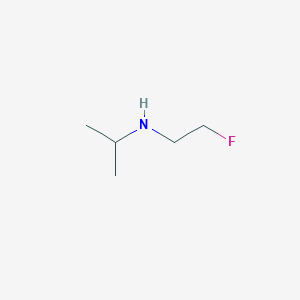
(2-Fluoroethyl)(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoroethyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines It consists of a 2-fluoroethyl group and a propan-2-yl group attached to an amine nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 2-fluoroethyl bromide can react with isopropylamine under basic conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoroethyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
(2-Fluoroethyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (2-Fluoroethyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The propan-2-yl group provides steric hindrance, which can influence the compound’s selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluoroethyl)(methyl)amine: Similar structure but with a methyl group instead of a propan-2-yl group.
(2-Fluoroethyl)(ethyl)amine: Contains an ethyl group instead of a propan-2-yl group.
(2-Fluoroethyl)(butyl)amine: Features a butyl group in place of the propan-2-yl group.
Uniqueness
(2-Fluoroethyl)(propan-2-yl)amine is unique due to the combination of its fluoroethyl and propan-2-yl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C5H12FN |
|---|---|
Molekulargewicht |
105.15 g/mol |
IUPAC-Name |
N-(2-fluoroethyl)propan-2-amine |
InChI |
InChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
RMQUYIZMIUDCTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


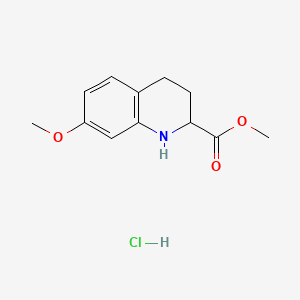
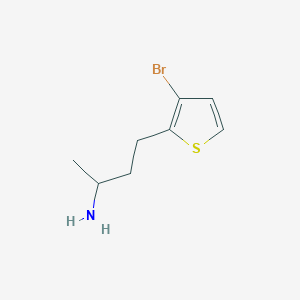

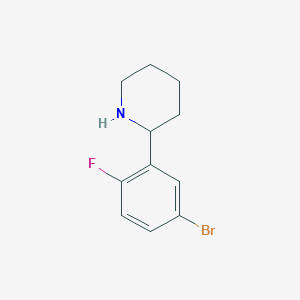
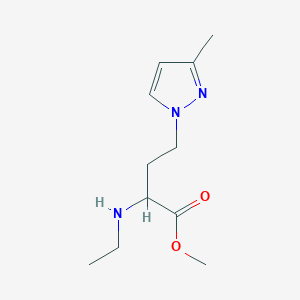


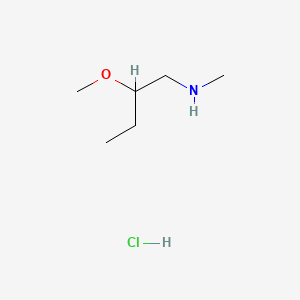
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)

